2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide
Description
2-({3-Ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide is a thieno[3,2-d]pyrimidine derivative featuring a sulfanyl acetamide moiety. Its core structure includes a 3-ethyl group and a 7-phenyl substituent on the thienopyrimidine ring, while the acetamide side chain is linked to a 5-fluoro-2-methylphenyl group. Thienopyrimidine scaffolds are widely explored in medicinal chemistry due to their versatility in targeting enzymes such as kinases or dehydrogenases .
Properties
IUPAC Name |
2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S2/c1-3-27-22(29)21-20(17(12-30-21)15-7-5-4-6-8-15)26-23(27)31-13-19(28)25-18-11-16(24)10-9-14(18)2/h4-12H,3,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGVDJQQKIZDQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the phenyl group and the fluoro-substituted acetamide moiety. Common reagents used in these reactions include ethyl acetoacetate, phenyl isothiocyanate, and 5-fluoro-2-methylaniline. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield alcohols or amines, and substitution may yield various derivatives with different functional groups.
Scientific Research Applications
2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis highlights structural and functional analogs, emphasizing substituent effects on activity and physicochemical properties.
Thieno[3,2-d]pyrimidine Derivatives
Compound A: 2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (ZINC2719758)
- Core: Thieno[3,2-d]pyrimidine (identical to the target compound).
- Substituents: R1 (Thienopyrimidine): 3-(4-Methylphenyl) instead of 3-ethyl and 7-phenyl. R2 (Acetamide): 4-(Trifluoromethoxy)phenyl vs. 5-fluoro-2-methylphenyl.
- Key Differences: The 4-methylphenyl group at R1 may enhance π-π stacking compared to the target’s 3-ethyl group.
Benzothieno-Triazolo-Pyrimidine Derivatives
Compound B: N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a)
- Core: Benzothieno-triazolo-pyrimidine (vs. thieno[3,2-d]pyrimidine).
- Substituents :
- R2 (Acetamide) : Unsubstituted phenyl group.
- Lack of fluorine or methyl groups on the acetamide may reduce metabolic stability compared to the target compound.
Tyrosine Kinase Inhibitors
Compound C: N-[(3-Fluoro-4-{[2-(5-{[(2-methoxyethyl)amino]methyl}pyridin-2-yl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)carbamothioyl]-2-(4-fluorophenyl)acetamide
- Core: Thieno[3,2-b]pyridine (vs. pyrimidine).
- Substituents: Complex pyridin-2-yl and methoxyethylamino side chains.
- Key Differences :
- The pyridine core may alter electron distribution, affecting kinase binding affinity.
- The 4-fluorophenyl group in R2 mirrors the target’s fluorine substitution but lacks the steric bulk of the 2-methyl group.
Pyrido[4,3-d]pyrimidine Derivatives
Compound D: Equimolecular combination of N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide
- Core: Pyrido[4,3-d]pyrimidine (vs. thieno[3,2-d]pyrimidine).
- Substituents :
- Cyclopropyl and iodine groups enhance steric and electronic complexity.
- Key Differences :
- The iodine atom may improve X-ray crystallography resolution (via heavy atom effects) but increase molecular weight.
Key Research Findings
Substituent Effects :
- Electron-Withdrawing Groups : Fluorine and trifluoromethoxy groups enhance metabolic stability but may reduce aqueous solubility .
- Steric Bulk : The 2-methyl group in the target compound’s acetamide could improve selectivity by preventing off-target binding .
Synthetic Accessibility :
- Yields for sulfanyl acetamide derivatives range from 68% to 79%, suggesting moderate efficiency in nucleophilic substitution reactions .
Biological Potential: Thieno[3,2-d]pyrimidine analogs are underrepresented in clinical data compared to pyridine-based kinase inhibitors, highlighting a gap for further exploration .
Biological Activity
The compound 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide is a derivative of thienopyrimidine that has attracted attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological significance, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core with various substituents. The molecular formula is , and it has a molecular weight of approximately 465.6 g/mol. The intricate arrangement of functional groups contributes to its biological properties.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O3S |
| Molecular Weight | 465.6 g/mol |
| CAS Number | 1040635-25-3 |
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that those possessing a thieno[2,3-d]pyrimidinone ring with substituted amido or imino side chains showed notable antibacterial activity against various strains of bacteria, including Escherichia coli , Staphylococcus aureus , and Bacillus subtilis .
The mechanism of action is believed to involve interference with bacterial cell wall synthesis or protein synthesis pathways. For instance, compounds with similar structural features have been shown to exhibit minimum inhibitory concentrations (MICs) in the range of 10-100 µg/mL against Gram-positive and Gram-negative bacteria.
Case Studies
- Antibacterial Efficacy : In vitro studies have assessed the antibacterial efficacy of thienopyrimidine derivatives. One study reported that derivatives similar to our compound inhibited the growth of M. tuberculosis and other pathogenic bacteria at MIC values as low as 50 µg/mL, highlighting their potential as therapeutic agents against resistant strains .
- Toxicity Assessment : The toxicity of these compounds was evaluated using hemolytic assays, revealing that most tested compounds were non-toxic at concentrations up to 200 µmol/L . This suggests a favorable safety profile for further development.
Structure-Activity Relationship (SAR)
The biological activity of thienopyrimidine derivatives can often be correlated with their structural characteristics. Substituents at specific positions on the thieno[3,2-d]pyrimidine core significantly influence antimicrobial potency. For example:
- The presence of an ethyl group at position 3 enhances antibacterial activity.
- Fluorinated aromatic rings improve lipophilicity and cellular uptake.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antibacterial | Effective against Gram-positive/negative bacteria |
| Antimycobacterial | Significant activity against M. tuberculosis |
| Toxicity | Non-toxic at concentrations up to 200 µmol/L |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
